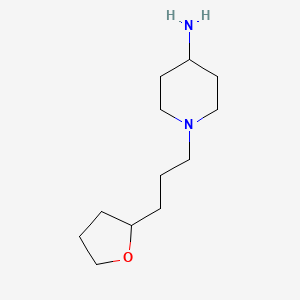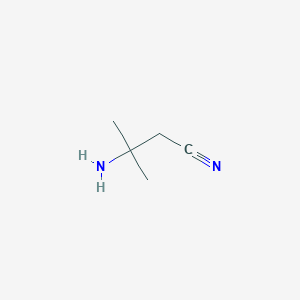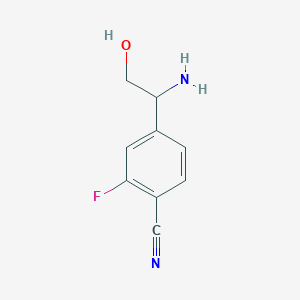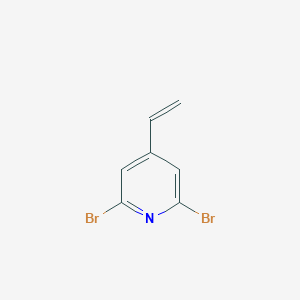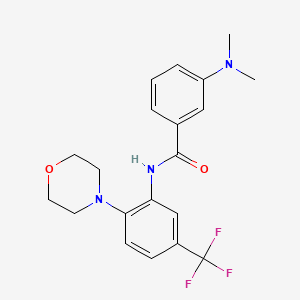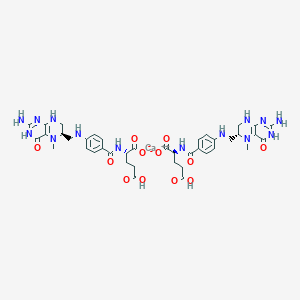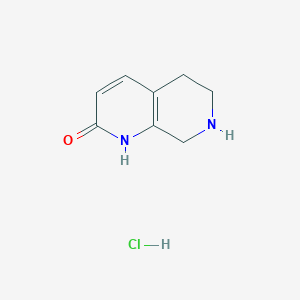
5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one hydrochloride is a chemical compound that belongs to the class of naphthyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The hydrochloride salt form enhances the compound’s solubility in water, making it more suitable for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. Common synthetic routes may include:
Cyclization of N-substituted amides: This method involves the reaction of N-substituted amides with suitable reagents to form the naphthyridine ring.
Reduction of nitro compounds: Nitro derivatives can be reduced to amines, which then undergo cyclization to form the desired compound.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthyridine derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthyridine oxides, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one hydrochloride has various applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one hydrochloride involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor binding: It may bind to specific receptors, modulating cellular responses.
DNA interaction: The compound may interact with DNA, influencing gene expression and cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
Naphthyridine derivatives: Compounds with similar structures and biological activities.
Quinolines: Another class of heterocyclic compounds with diverse applications.
Isoquinolines: Structurally related compounds with potential medicinal properties.
Uniqueness
5,6,7,8-Tetrahydro-1,7-naphthyridin-2(1H)-one hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its solubility in water and potential for diverse reactions make it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H11ClN2O |
|---|---|
Peso molecular |
186.64 g/mol |
Nombre IUPAC |
5,6,7,8-tetrahydro-1H-1,7-naphthyridin-2-one;hydrochloride |
InChI |
InChI=1S/C8H10N2O.ClH/c11-8-2-1-6-3-4-9-5-7(6)10-8;/h1-2,9H,3-5H2,(H,10,11);1H |
Clave InChI |
MAHALJIJIQHJOI-UHFFFAOYSA-N |
SMILES canónico |
C1CNCC2=C1C=CC(=O)N2.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Chloro-8-phenylpyrrolo[1,2-a]quinoxaline](/img/structure/B12974922.png)
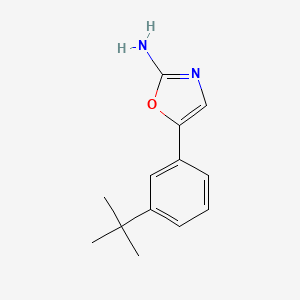

![4-Chloroimidazo[1,5-a]quinoxaline-7-carboxylic acid](/img/structure/B12974940.png)

